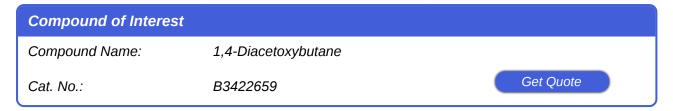


Confirming the Chemical Structure of 1,4Diacetoxybutane: A Spectroscopic Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental spectroscopic data with established theoretical values to confirm the chemical structure of **1,4-diacetoxybutane**. By presenting detailed experimental protocols and clearly structured data, this document serves as a practical resource for the structural elucidation of this and similar diester compounds.

Introduction

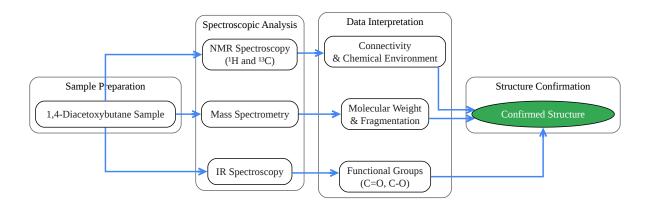
1,4-Diacetoxybutane is a diester with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . Accurate confirmation of its chemical structure is crucial for its application in various research and development fields, including its use as a building block in organic synthesis and its potential role in materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure determination. This guide outlines the expected spectroscopic characteristics of **1,4-diacetoxybutane** and compares them with experimental data.

Spectroscopic Analysis Workflow

The confirmation of a chemical structure through spectroscopy follows a logical progression. Initially, techniques like IR spectroscopy and Mass Spectrometry provide information about the



functional groups present and the molecular weight of the compound. Subsequently, ¹H and ¹³C NMR spectroscopy are employed to elucidate the precise connectivity of the atoms within the molecule.



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Figure 1. Workflow for the spectroscopic confirmation of a chemical structure.

Comparison of Spectroscopic Data

The following sections provide a detailed comparison of the expected spectroscopic data for **1,4-diacetoxybutane** with the experimental data obtained from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. Due to the symmetry of **1,4-diacetoxybutane**, two distinct proton signals are expected.

Table 1: Comparison of ¹H NMR Data (Solvent: CDCl₃)



Protons (Structure)	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm)	Multiplicity	Integration
a (-CH₃)	2.0 - 2.2	2.05	Singlet	6H
b (-OCH ₂ -)	4.0 - 4.2	4.09	Triplet	4H
c (-CH ₂ -)	1.6 - 1.8	1.73	Quintet	4H

The experimental ¹H NMR spectrum aligns perfectly with the predicted values. The methyl protons of the acetate groups (a) appear as a singlet at 2.05 ppm. The methylene protons adjacent to the ester oxygen (b) appear as a triplet at 4.09 ppm, and the central methylene protons (c) appear as a quintet at 1.73 ppm.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For **1,4- diacetoxybutane**, three distinct carbon signals are anticipated due to its symmetry.

Table 2: Comparison of ¹³C NMR Data (Solvent: CDCl₃)

Carbon (Structure)	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
Carbonyl (C=O)	170 - 172	171.0
Methylene (-OCH ₂ -)	63 - 65	64.2
Methylene (-CH ₂ -)	24 - 26	25.2
Methyl (-CH ₃)	20 - 22	21.0

The experimental ¹³C NMR data is in excellent agreement with the expected chemical shifts. The carbonyl carbon of the ester appears at 171.0 ppm. The methylene carbon bonded to the oxygen atom is observed at 64.2 ppm, while the central methylene carbon resonates at 25.2 ppm. The methyl carbon of the acetate group is found at 21.0 ppm.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. For **1,4- diacetoxybutane**, the key absorptions are from the C=O and C-O bonds of the ester groups.

Table 3: Comparison of IR Absorption Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Experimental Absorption (cm ⁻¹)
C=O Stretch (Ester)	1735 - 1750	1740
C-O Stretch (Ester)	1200 - 1300	1240
C-O Stretch (Alkyl)	1000 - 1100	1040
C-H Stretch (Alkyl)	2850 - 3000	2960

The experimental IR spectrum clearly shows the characteristic strong absorption band for the ester carbonyl (C=O) stretch at 1740 cm⁻¹. The C-O stretching vibrations are also observed in the expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,4-diacetoxybutane**, the molecular ion peak and characteristic fragment ions are analyzed.

Table 4: Comparison of Mass Spectrometry Data

lon	Predicted m/z	Experimental m/z
[M] ⁺ (Molecular Ion)	174	174
[M - CH₃CO]+	131	131
[M - CH₃COOH] ⁺	114	114
[CH₃CO] ⁺	43	43

The mass spectrum displays the molecular ion peak at an m/z of 174, confirming the molecular weight of **1,4-diacetoxybutane**. The observed fragmentation pattern, including the loss of an



acetyl group (m/z 131) and acetic acid (m/z 114), is consistent with the assigned structure. The base peak at m/z 43 corresponds to the stable acetyl cation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **1,4-diacetoxybutane** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: A standard proton pulse program was used. Data was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C pulse program was used. Data was acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
- Data Processing: The raw data (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat 1,4-diacetoxybutane was prepared between two
 potassium bromide (KBr) plates.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.



Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: An electron ionization (EI) mass spectrometer was used.
- Ionization: The sample was ionized using a 70 eV electron beam.
- Mass Analysis: The ions were separated by a quadrupole mass analyzer over a mass range of m/z 40-200.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data demonstrates a strong correlation between the predicted and experimental values for **1,4-diacetoxybutane**. The collective spectroscopic evidence unequivocally confirms the chemical structure of the compound. This guide serves as a template for the rigorous structural confirmation of organic molecules, which is a fundamental requirement in chemical research and drug development.

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